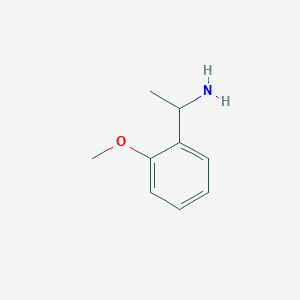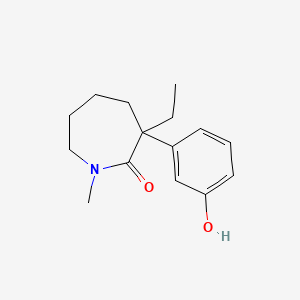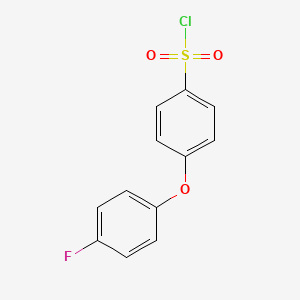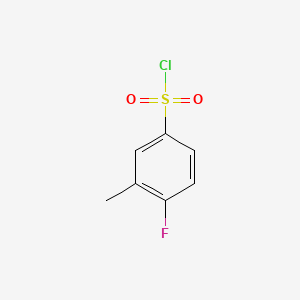![molecular formula C13H12F3NO5 B1304249 3-[4-(Methoxycarbonyl)phenyl]-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid CAS No. 886360-56-1](/img/structure/B1304249.png)
3-[4-(Methoxycarbonyl)phenyl]-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, 3-[4-(Methoxycarbonyl)phenyl]-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid, is a structurally complex molecule that appears to be related to various research efforts in the synthesis and characterization of bioactive compounds and intermediates for pharmaceutical applications. The papers provided delve into the chemistry of related compounds, exploring their synthesis, molecular structure, and potential for forming heterocyclic systems, which are often key structures in drug design.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from acetoacetic esters or propionic acids. For instance, the synthesis of 3-[2-{[(3-methyl-1-phenylbutyl)amino]carbonyl}-4-(phenoxymethyl)phenyl]propanoic acid analogs was achieved, and these compounds were evaluated for their in vitro potency as EP3 receptor antagonists . Similarly, methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoates were prepared and used as reagents for the preparation of various heterocyclic systems . These synthetic routes provide insights into the possible synthetic strategies that could be applied to the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as X-ray crystallography, spectroscopy, and quantum chemical calculations. For example, (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid was characterized, revealing intramolecular and intermolecular interactions that stabilize the crystal structure . These findings suggest that similar intramolecular interactions might be present in the compound of interest, potentially influencing its reactivity and physical properties.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored, with some undergoing ring closure reactions or cycliacylation to form indanones or metacyclophane diones . These transformations indicate that the compound of interest may also participate in cyclization reactions, which could be useful in the synthesis of complex cyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been inferred from their molecular structures and the nature of their substituents. The presence of methoxy and trifluoroacetyl groups in the compound of interest suggests that it may have distinct spectroscopic signatures and participate in specific intermolecular interactions, as observed in the structural investigation of similar compounds . These properties are crucial for understanding the behavior of the compound in various environments and could influence its suitability for pharmaceutical applications.
科学的研究の応用
Novel Synthesis of Antioxidant and Anti-inflammatory Compounds
A series of novel compounds, including (2S)-2-({2-[1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-(2-nitrophenyl)pyridin-1-yl]-2-oxoethyl}amino)-3-(4-hydroxyphenyl) propanoic acid (3a) and its analogs, have been synthesized. These compounds demonstrated significant in vitro antioxidant and anti-inflammatory activities, comparable to standard compounds. Their chemical structures were confirmed through spectral data analysis (Subudhi & Sahoo, 2011).
Polymer Modification with Amine Compounds
PVA/AAc hydrogels were modified through condensation reactions with various amines, including 2-amino-3-(4-hydroxyphenyl) propanoic acid (P1). This modification increased the degree of swelling of the polymers, indicating potential applications in medical fields due to their enhanced antibacterial and antifungal properties (Aly & El-Mohdy, 2015).
Applications in Material Science
Phloretic Acid as a Renewable Building Block
Phloretic acid (PA), derived from 3-(4-hydroxyphenyl)propanoic acid, has been used as a renewable building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation. This approach has shown that renewable PA can provide specific properties of benzoxazine to aliphatic –OH bearing compounds, paving the way for a wide range of applications in material science (Trejo-Machin et al., 2017).
Biological and Medical Applications
Synthesis of Chromene Derivatives
The condensation of methyl N-(3-hydroxyphenyl)carbamate with ethyl trifluoromethylacetoacetate led to the formation of chromene derivatives with significant potential in various biological applications due to their structural properties (Velikorodov et al., 2014).
Structural Investigation of Organic Compounds
The structural properties of (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid were extensively investigated through X-ray crystallography, spectroscopy, and quantum chemical calculations. The findings provide insights into the molecular interactions and stability, which are crucial for the compound's applications in various fields (Venkatesan et al., 2016).
特性
IUPAC Name |
3-(4-methoxycarbonylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO5/c1-22-11(20)8-4-2-7(3-5-8)9(6-10(18)19)17-12(21)13(14,15)16/h2-5,9H,6H2,1H3,(H,17,21)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFXBAVWSASERE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382407 |
Source


|
| Record name | 3-[4-(Methoxycarbonyl)phenyl]-3-(2,2,2-trifluoroacetamido)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Methoxycarbonyl)phenyl]-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid | |
CAS RN |
886360-56-1 |
Source


|
| Record name | 4-(Methoxycarbonyl)-β-[(2,2,2-trifluoroacetyl)amino]benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886360-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[4-(Methoxycarbonyl)phenyl]-3-(2,2,2-trifluoroacetamido)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B1304181.png)


![4-{3-[4-(Trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-pyridine](/img/structure/B1304189.png)
![4-{[2-Fluoro-5-(methylsulfonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B1304190.png)
![[2-Fluoro-4-(methylsulfonyl)phenyl]hydrazine](/img/structure/B1304192.png)

